molecular formula C2H4O B1601739 (2,3-13C2)Oxirane CAS No. 84508-46-3

(2,3-13C2)Oxirane

Cat. No. B1601739
CAS RN: 84508-46-3
M. Wt: 46.038 g/mol
InChI Key: IAYPIBMASNFSPL-ZDOIIHCHSA-N
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Description

“(2,3-13C2)Oxirane” is also known as "Oxirane, 2,3-dimethyl-, cis-" . It is a type of oxirane, which is a class of oxygen-containing three-membered cyclic compounds . The molecular formula of this compound is C4H8O .


Synthesis Analysis

Oxiranes can be synthesized by the epoxidation of unsaturated compounds . For example, functionally substituted oxiranes were synthesized by the epoxidation of unsaturated compounds of the adamantane series with m-chloroperoxybenzoic acid . Another method involves the reaction of oxiranes with carboxylic acids initiated by a tertiary amine .


Molecular Structure Analysis

The molecular structure of “(2,3-13C2)Oxirane” can be viewed as a 2D Mol file or a computed 3D SD file . The structure consists of a three-membered ring containing an oxygen atom .


Chemical Reactions Analysis

Oxiranes can undergo a variety of cycloaddition reactions with compounds bearing diverse unsaturated bonds . They can also undergo ring-opening reactions, which can proceed by either SN2 or SN1 mechanisms, depending on the nature of the epoxide and the reaction conditions .

Scientific Research Applications

1. NMR Spectroscopy Studies

(2,3-13C2)Oxirane plays a significant role in nuclear magnetic resonance (NMR) spectroscopy studies. For instance, the effects exerted by an oxirane ring in certain molecular structures have been investigated using 1H and 13C NMR spectroscopy. This research provides insights into the shielding and deshielding effects of oxirane rings and helps in deducing the stereochemistry of certain compounds (Christol, Laffite, Plénat, & Renard, 1981).

2. Carbohydrate Chemistry

Studies have focused on carbohydrate oxirane derivatives, examining their 13C-chemical shifts and interactions. This research is crucial for understanding the chemical behavior of these derivatives and their potential applications in carbohydrate chemistry (Kwan, Vyas, & Szarek, 1979).

3. Chiral Resolution Reagents

Oxiranes, including derivatives like (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, have been developed as chiral resolution reagents. These compounds are used to determine the enantiomeric excess (ee) of α-chiral amines, which is a critical aspect in the synthesis of chiral pharmaceuticals and other substances (Rodríguez-Escrich, Popa, Jimeno, Vidal‐Ferran, & Pericàs, 2005).

4. Epoxide Chemistry and Applications

Research has delved into the general methods of epoxidation involving oxiranes. These studies are important for understanding the mechanistic and biochemical aspects of compounds like squalene 2,3-oxide and leukotriene A, which are crucial in natural biological processes and have industrial significance (Rao, 1991).

5. Polymer Chemistry

Oxiranes have been utilized in polymer chemistry, such as in the polymerization of specific oxirane compounds leading to materials with unique structural and physical properties. This area of research contributes significantly to the development of new polymeric materials with potential applications in various industries (Merlani et al., 2015).

Future Directions

The use of oxiranes in conjunction with other compounds like oxetanes has the potential to decrease chain transfer during polymerization and enhance physical properties . This area of research is still developing, and future studies may focus on further exploring the reactivity of each monomer, the overall reaction kinetics, and the final physical properties of the polymer films .

properties

IUPAC Name

(2,3-13C2)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O/c1-2-3-1/h1-2H2/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYPIBMASNFSPL-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]1[13CH2]O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00514718
Record name (~13~C_2_)Oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

46.038 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-13C2)Oxirane

CAS RN

84508-46-3
Record name (~13~C_2_)Oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 84508-46-3
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Synthesis routes and methods I

Procedure details

In a reactor equipped with a stirring rod and a thermometer were placed 754 parts of water, 13 parts of a sodium salt of sulfuric acid ester of ethylene oxide adduct of methacrylic acid ELEMINOL RS-30 (trade name, available from Sanyo Chemical Industries, Ltd.,), 83 parts of styrene, 83 parts of methacrylic acid, 110 parts of butyl acrylate and 1 part of ammonium persulfate, and the mixture was stirred at 400 rpm for 15 minutes to yield a white emulsion. The emulsion was heated to an inner temperature of 75° C., followed by reaction for 5 hours. The reaction mixture was further treated with 30 parts of a 1% aqueous solution of ammonium persulfate, was aged at 75° C. for 5 hours and thereby yielded an aqueous dispersion [Polymer Fine Particle Dispersion 1] of a vinyl resin (a copolymer of styrene-methacrylic acid-butyl acrylate-sodium salt of sulfuric acid ester of ethylene oxide adduct of methacrylic acid). Fine Particle Dispersion 1 had a volume-average particle diameter of 0.10 μm as determined with a laser diffraction-scattering size distribution analyzer LA-920 (trade name, available from Horiba, Ltd.). Part of Fine Particle Dispersion 1 was dried to isolate a resin component. The resin component had a Tg of 57° C.
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aqueous solution
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Synthesis routes and methods II

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The polyurethane polymer of Example 2 is prepared from a mixture of the ingredients in the amounts listed in Table 1, wherein Polyol A, Isocyanate A, and Catalyst A are as identified in Example 1. Surfactant A is an organosilane surfactant degassing agent commercially available form Union Carbide Corp. under the trade designation L-5304. Isocyanate B is a mixture of methylene diphenyldiisocyanate with tripropylene glycol and dipropylene glycol, having an average molecular weight of 364, commercially available from The Dow Chemical Company under the trade designation Isonate 181. Polyol B is a polyether triol of 2600 molecular weight formed from a heterofeed mixture of 50 weight percent ethylene oxide and 50 weight percent propylene oxide commercially available from The Dow Chemical Company under the trade designation Polyglycol 15-200. Polyol C is a 400 molecular weight polyether having about 100 weight percent oxyethylene groups and a nominal functionality of 2. The mixture is vacuum degassed for 2 minutes. Then, Isocyanate A is mixed into the mixture to form an admixture which is degassed for and additional 2 minutes. The admixture is poured into a open steel mold which is maintained at a temperature of 50° C. for a period of 8 hours, after which it is placed in an oven at 180° F. for a period of 24 hours.
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Synthesis routes and methods III

Procedure details

The organic polyisocyanate H (NCO content=28.1%) in the form of a prepolymer was prepared in a manner similar to that in the preparation of the organic polyisocyanate B, except that 16.0 parts of an isocyanate-modifying polyether polyol (functionality of the starting material=3; hydroxyl equivalent=1700; and EO content=95%) was reacted with polymethylene polyphenylisocyanate, which isocyanate-modifying polyether polyol was obtained by addition polymerization of propylene oxide and ethylene oxide as alkylene oxide to glycerin as a starting material. The thus obtained organic polyisocyanate H was deposited after it was left at the room temperature for two hours, so that this organic polyisocyanate H could not be used for forming the soft polyurethane foam described below.
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Synthesis routes and methods IV

Procedure details

As a compound having at least one addition polymerizable ethylenically unsaturated group and a boiling point of 100° C. or more under normal pressure, there can be exemplified a monofunctional acrylate and methacrylate such as polyethylene glycol mono(meth)acrylate, polypropylene glycol mono(meth)acrylate, and phenoxyethyl(meth)acrylate; compounds obtained by the addition of ethylene oxide or propylene oxide to polyfunctional alcohol such as polyethylene glycol di(meth)acrylate, trimethylolethane tri(meth)acrylate, neopentyl glycol di(meth)acrylate, pentaerythritol tri(meth)acrylate, pentaerythritol tetra(meth)acrylate, dipentaerythritol hexa(meth)acrylate, hexanediol (meth)acrylate, trimethylolpropane, tri(acryloyloxypropyl) ether, tri(acryloyloxyethyl)isocyanurate, glycerin, and trimethylolethane, and then having (meth)acrylated; urethane acrylates as disclosed in JP-B-48-41708, JP-B-50-6034, and JP-A-51-37193; polyester acrylates as disclosed in JP-A-48-64183, JP-B-49-43191, and JP-B-52-30490; and polyfunctional acrylates and methacrylates such as epoxy acrylates which are reaction products of epoxy resins and (meth)acrylic acids. Further, photocurable monomers and oligomers described in Nihon Setchaku Kyokai Shi (Bulletin of Japan Adhesion Association), Vol. 20, No. 7, pp. 300 to 308 can also be used.
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polyethylene glycol mono(meth)acrylate
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polypropylene glycol mono(meth)acrylate
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Synthesis routes and methods V

Procedure details

First, 683 parts of water, 11 parts of sodium salt of sulfuric acid ester of ethylene oxide adduct of methacrylic acid (Eleminol RS-30 by Sanyo Chemical Industries, Ltd.), 83 parts of styrene, 83 parts of methacrylic acid, 110 parts of butyl acrylate, and 1 part of ammonium persulfate were put in a reaction vessel equipped with a stirrer and a thermometer, and stirred at 400 rpm for 15 minutes to obtain a white emulsion. The emulsion was heated to a temperature within the system of 75° C. and reacted for 5 hours. Next, 30 parts of 1% water solution of ammonium persulfate was added and matured at 75° C. for 5 hours to obtain an aqueous dispersion liquid of vinyl resin particles (a copolymer of styrene-methacrylic acid-butyl acrylate-sodium salt of sulfuric acid ester of ethylene oxide adduct of methacrylic acid). This was defined as [Fine Particle Dispersion Liquid 1].
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,3-13C2)Oxirane
Reactant of Route 2
(2,3-13C2)Oxirane
Reactant of Route 3
(2,3-13C2)Oxirane
Reactant of Route 4
(2,3-13C2)Oxirane
Reactant of Route 5
(2,3-13C2)Oxirane
Reactant of Route 6
(2,3-13C2)Oxirane

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